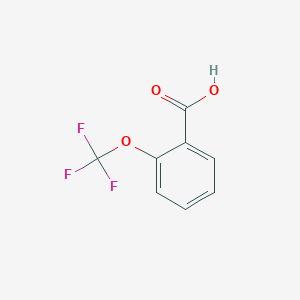
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
The compound “5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine” is a derivative of the Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of TMP derivatives involves the incorporation of the TMP group into a wide range of therapeutically interesting drugs . The TMP group has been incorporated in a wide range of therapeutically interesting drugs, including colchicine (an anti-gout agent that inhibits tubulin polymerization), podophyllotoxin (applied for the treatment of external genital warts), trimetrexate, and trimethoprim (two DHFR inhibitors) as well as several drug candidates such as combretastatin (CA) derivatives (a potent microtubule targeting agents) .Molecular Structure Analysis
The TMP group, the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Chemical Reactions Analysis
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .Aplicaciones Científicas De Investigación
Anticancer Research
The trimethoxyphenyl (TMP) group has been found in compounds that exhibit anticancer activities. For example, 3,4′,5-trans-Trimethoxystilbene, a compound with the TMP group, showed anticancer effects on colon cancer cells in mice . It’s plausible that “5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine” could be explored for similar anticancer properties due to the presence of the TMP group.
Antimicrobial Applications
The TMP functional group is present in synthetic derivatives of cinnamic acid which have shown antimicrobial activities . Therefore, “5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine” might be researched for its antimicrobial efficacy.
Anti-inflammatory Research
Similarly to its antimicrobial potential, compounds with TMP have demonstrated anti-inflammatory properties . This suggests a possible application for our compound of interest in anti-inflammatory research.
Antioxidant Properties
The antioxidant capacity is another area where TMP-containing compounds have been active . This could indicate a research avenue for “5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine” in studying oxidative stress and related disorders.
Antiparasitic Studies
Given that TMP derivatives have shown antiparasitic activities , there’s potential for “5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine” to be used in antiparasitic research.
Mecanismo De Acción
Target of Action
The primary targets of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine are numerous and diverse, reflecting the compound’s broad bioactivity. The Trimethoxyphenyl (TMP) group, a key component of this compound, serves as a pharmacophore in many potent agents . The TMP group has been found to inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction can lead to a decrease in the biological activity of such analogs after the alteration of the TMP moiety . Additionally, the TMP group has been associated with the inhibition of ERK2 (Extracellular Signal Regulated Kinase 2) protein and ERKs phosphorylation .
Biochemical Pathways
The TMP group affects multiple biochemical pathways due to its interaction with various targets. For instance, by inhibiting tubulin, it can disrupt microtubule dynamics, which is crucial for cell division and intracellular transport . By inhibiting Hsp90, it can interfere with protein folding and degradation, impacting numerous cellular processes .
Pharmacokinetics
The tmp group is known to be present in a wide range of therapeutically interesting drugs, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The TMP group has displayed notable anti-cancer effects by effectively inhibiting its targets . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Safety and Hazards
The safety data sheet for a similar compound, 3,4,5-Trimethoxyphenyl isothiocyanate, suggests avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing . It also suggests storing the compound in a well-ventilated place and keeping the container tightly closed .
Direcciones Futuras
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that TMP derivatives, including “5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine”, could have potential as valuable agents across a wide range of biomedical applications .
Propiedades
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCTUJXIEPYWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



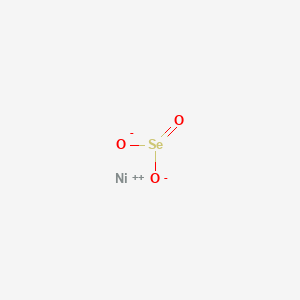
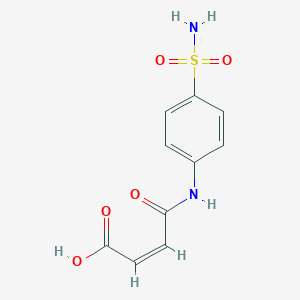

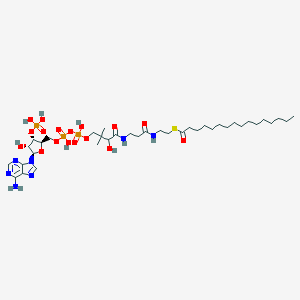
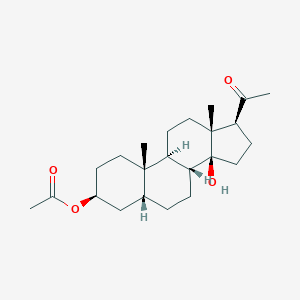


![[2.2]Paracyclophane](/img/structure/B167438.png)
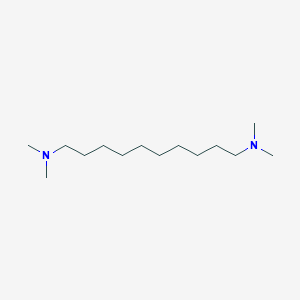
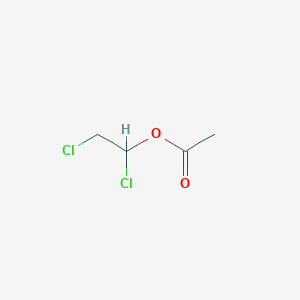
![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)


